![molecular formula C20H16N2O5 B5303969 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303969.png)
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate, also known as MNQOA, is a chemical compound that has been studied for its potential application in scientific research. It is a member of the quinoline family of compounds, which have been shown to have a range of biological activities. MNQOA has been investigated for its potential as a fluorescent probe, as well as for its ability to interact with certain enzymes and proteins.
作用机制
The mechanism of action of 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate is not fully understood, but it is thought to involve interactions with specific enzymes and proteins. This compound has been shown to bind to certain enzymes, such as acetylcholinesterase, which could lead to inhibition of their activity. Additionally, this compound has been shown to interact with proteins such as bovine serum albumin, which could have implications for its use as a drug delivery agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. Some studies have suggested that this compound may have antioxidant activity, which could be beneficial for protecting against oxidative stress. Additionally, this compound has been shown to have some anti-inflammatory activity, which could have implications for the treatment of inflammatory diseases.
实验室实验的优点和局限性
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has several advantages for use in lab experiments. It is a relatively stable compound, which makes it easy to handle and store. Additionally, its high fluorescence intensity and ability to interact with specific enzymes and proteins make it a useful tool for imaging and studying biological systems. However, this compound also has some limitations. Its synthesis can be challenging, and it may not be suitable for use in certain experimental systems due to its potential interactions with other molecules.
未来方向
There are several potential future directions for research on 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate. One area of interest is its potential as a drug delivery agent. This compound has been shown to interact with proteins, which could make it a useful tool for targeted drug delivery. Additionally, further investigation into its interactions with specific enzymes and proteins could have implications for drug discovery and development. Finally, this compound's potential antioxidant and anti-inflammatory activity could make it a useful tool for the treatment of a range of diseases.
合成方法
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate can be synthesized using a variety of methods. One common approach involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 8-aminoquinoline in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. This reaction produces this compound as a yellow solid with a melting point of around 220-223°C.
科学研究应用
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been studied for its potential application in a range of scientific research areas. One area of interest is its use as a fluorescent probe for imaging biological systems. This compound has been shown to have high fluorescence intensity, making it a useful tool for detecting and imaging biological molecules. Additionally, this compound has been investigated for its ability to interact with certain enzymes and proteins, which could have implications for drug discovery and development.
属性
IUPAC Name |
[2-[(E)-2-(2-methoxy-5-nitrophenyl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-13(23)27-19-5-3-4-14-6-8-16(21-20(14)19)9-7-15-12-17(22(24)25)10-11-18(15)26-2/h3-12H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLZTMYFBYJXQH-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C=CC(=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C=CC(=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide](/img/structure/B5303887.png)
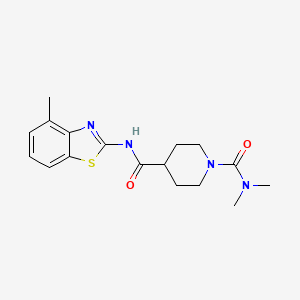
![N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5303899.png)
![4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B5303928.png)
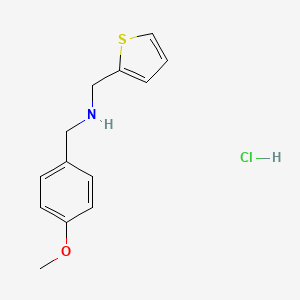
![7-(3,4-dimethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5303938.png)
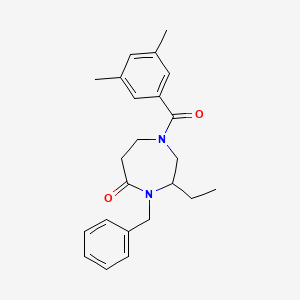
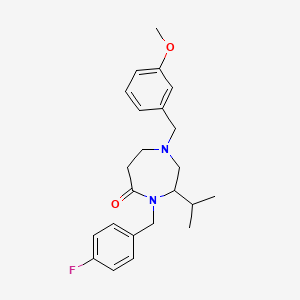
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5303959.png)
![N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303963.png)
![7-[2-(4-morpholinyl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303981.png)
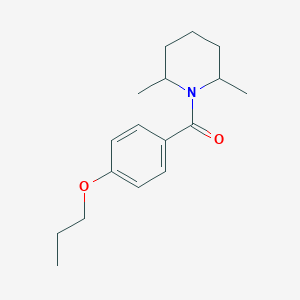
![1-[(1-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}cyclopropyl)methyl]-1H-pyrazole](/img/structure/B5303990.png)
